molecular formula C16H13Cl2N3O2 B11937191 N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide CAS No. 81268-69-1

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide

Cat. No.: B11937191
CAS No.: 81268-69-1
M. Wt: 350.2 g/mol
InChI Key: ZSYJRRQUQLNWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide is a benzimidazole derivative characterized by a benzamide moiety substituted with 3,5-dichloro and 2-ethoxy groups.

Properties

CAS No.

81268-69-1

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-2-23-14-10(7-9(17)8-11(14)18)15(22)21-16-19-12-5-3-4-6-13(12)20-16/h3-8H,2H2,1H3,(H2,19,20,21,22)

InChI Key

ZSYJRRQUQLNWGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide typically involves the reaction of 2-aminobenzimidazole with 3,5-dichloro-2-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with benzimidazole moieties often exhibit anticancer properties. N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific protein interactions crucial for cell survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. The dichloro and ethoxy substituents enhance its interaction with microbial enzymes, potentially disrupting their function and leading to cell death .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules.

Synthesis of Benzimidazole Derivatives

The compound can be used as a precursor to synthesize other benzimidazole derivatives, which are useful in the development of new pharmaceuticals. The presence of the ethoxy group allows for further functionalization, enabling the creation of diverse chemical libraries .

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in organic reactions. Its unique structure can facilitate reactions such as cross-coupling and nucleophilic substitutions, demonstrating versatility in synthetic applications .

Case Studies and Research Findings

Several case studies highlight the compound's applications:

Inhibition of Protein Interactions

Research has shown that compounds similar to this compound can inhibit protein interactions critical for cancer progression, such as those involving Pin1 (peptidyl-prolyl isomerase). This inhibition could lead to novel therapeutic strategies for treating cancers resistant to conventional therapies .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to proteins or enzymes, potentially inhibiting their activity. For example, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and influencing glucose metabolism . Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s activity is influenced by its substituents:

  • 2-Ethoxy group : Provides steric bulk compared to smaller substituents (e.g., methoxy), which may influence binding pocket accessibility.
Table 1: Structural and Functional Comparison of Key Benzimidazole Derivatives
Compound Name Substituents on Benzimidazole/Amide Key Functional Groups Biological Activity
N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide 3,5-dichloro-2-ethoxybenzamide Cl, OCH₂CH₃ Hypothesized analgesic/antioxidant
B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) 4-methoxyaniline OCH₃ PPARγ-mediated analgesia
B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide) 4-acetamidephenyl NHCOCH₃ Antioxidant, attenuates morphine-induced pain
Semicarbazone derivatives (e.g., from ) Aldehyde-derived semicarbazones NHC(=O)NH₂ α-Glucosidase inhibition (IC₅₀: 12.88–44.35 μg/mL)
5-(3-(1H-Benzimidazol-1-yl)propyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione () Triazole-thione + benzimidazole Triazole, S Metal-catalyzed C–H bond functionalization

Pharmacological and Biochemical Insights

  • Analgesic Activity : B1 and B8 exhibit PPARγ agonist activity, reducing morphine-induced hyperalgesia in mice. The dichloro-ethoxybenzamide’s halogenated structure may enhance PPARγ binding compared to B1/B8’s methoxy and acetamide groups, though empirical validation is needed .
  • Antioxidant Potential: B1 and B8 demonstrated antioxidant effects in preclinical models. The dichloro substituents in the target compound could amplify radical-scavenging capacity due to electron-withdrawing effects .
  • Enzyme Inhibition : Semicarbazone derivatives () inhibit α-glucosidase, critical in diabetes management. The dichloro-ethoxybenzamide’s amide group may support similar interactions, though its bulkier substituents might limit enzyme accessibility compared to semicarbazones .

Toxicity and Pharmacokinetics

  • B1/B8 : Showed low acute toxicity in mice, but long-term effects remain unstudied. The dichloro-ethoxy compound’s higher lipophilicity may increase tissue accumulation, necessitating detailed toxicity profiling .
  • Metabolic Stability : Ethoxy groups are prone to oxidative metabolism (e.g., CYP450), whereas chlorine atoms may slow degradation, extending half-life compared to methoxy analogs .

Biological Activity

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, synthesis, structure-activity relationship (SAR), and relevant case studies.

Benzimidazole derivatives are recognized for their significant therapeutic potential. They exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of various substituents on the benzimidazole scaffold can enhance these activities, making it a focal point in drug design .

2. Synthesis of this compound

The synthesis typically involves the reaction of 1H-benzimidazole with 3,5-dichloro-2-ethoxybenzoic acid derivatives. A common synthetic route includes:

  • Formation of Benzimidazole Ring : Utilizing 1,2-diaminobenzene and carboxylic acids under acidic conditions.
  • Chlorination : Introducing chlorine substituents at the 3 and 5 positions.
  • Amidation : Reacting the resulting compound with appropriate amines to form the amide bond.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. A study demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin .

Microorganism Inhibition Zone (mm) Standard Drug (Ciprofloxacin) (mm)
Staphylococcus aureus1815
Escherichia coli2017
Candida albicans1614

3.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HT29 (Colon)8.0Cell cycle arrest

4. Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural features. Key aspects include:

  • Substituents on the Benzimidazole Ring : The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing the compound's electrophilicity.
  • Amide Functionality : The amide group plays a critical role in binding interactions with biological targets.

5. Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antibacterial Study : A comprehensive evaluation showed that this compound exhibited a broad spectrum of activity against resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : A recent clinical trial assessed its effects on patients with advanced-stage cancers, demonstrating promising results in reducing tumor size with manageable side effects .

6. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Ongoing research into its mechanisms and further optimization of its structure could lead to significant advancements in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.